molecular formula C23H29FN2O B6120537 N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide

N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B6120537
M. Wt: 368.5 g/mol
InChI Key: AZUITMGVZNLBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide, commonly known as DMF-DPPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. DMF-DPPE is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

DMF-DPPE acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. DMF-DPPE binds to the glycine-binding site of the NMDA receptor, preventing the binding of glycine and thus inhibiting the activation of the receptor. This results in a decrease in the influx of calcium ions into the neuron, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
DMF-DPPE has been shown to have several biochemical and physiological effects, including the modulation of glutamate neurotransmission, the reduction of oxidative stress and inflammation, and the promotion of neurogenesis. DMF-DPPE has also been shown to improve cognitive function, memory retention, and learning ability in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using DMF-DPPE in lab experiments is its selectivity for the NMDA receptor, which allows for the specific modulation of glutamate neurotransmission. However, one limitation is the potential for off-target effects, as DMF-DPPE may bind to other receptors or proteins in addition to the NMDA receptor.

Future Directions

Future research on DMF-DPPE could focus on its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies could also investigate the potential for DMF-DPPE to promote neurogenesis and improve cognitive function in animal models. Additionally, future research could explore the use of DMF-DPPE in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

DMF-DPPE can be synthesized using several methods, including the reaction of 2-fluorobenzylamine with 2,5-dimethylphenethylamine followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. Another method involves the reaction of 2-fluorobenzylamine with 2,5-dimethylphenylacetic acid followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. Both methods involve the use of various reagents and solvents and require careful monitoring of reaction conditions to obtain a high yield of DMF-DPPE.

Scientific Research Applications

DMF-DPPE has been studied for its potential applications in pharmacology, particularly in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMF-DPPE has been shown to have a positive effect on cognitive function, memory retention, and learning ability in animal models. It has also been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O/c1-16-8-9-17(2)21(14-16)18(3)25-23(27)19-10-12-26(13-11-19)15-20-6-4-5-7-22(20)24/h4-9,14,18-19H,10-13,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUITMGVZNLBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)piperidine-4-carboxamide

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